molecular formula C24H34N2O2 B14263062 4,10-Bis(2-phenylethyl)-1,7-dioxa-4,10-diazacyclododecane CAS No. 139495-33-3

4,10-Bis(2-phenylethyl)-1,7-dioxa-4,10-diazacyclododecane

Cat. No.: B14263062
CAS No.: 139495-33-3
M. Wt: 382.5 g/mol
InChI Key: GKHQKUUTOFPUSY-UHFFFAOYSA-N
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Description

4,10-Bis(2-phenylethyl)-1,7-dioxa-4,10-diazacyclododecane is a complex organic compound known for its unique structural properties. It is a member of the diazacyclododecane family, characterized by a twelve-membered ring containing two nitrogen atoms and two oxygen atoms. The phenylethyl groups attached to the nitrogen atoms add to its complexity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,10-Bis(2-phenylethyl)-1,7-dioxa-4,10-diazacyclododecane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-phenylethylamine with a suitable diol in the presence of a catalyst. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields. The use of automated systems can also enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4,10-Bis(2-phenylethyl)-1,7-dioxa-4,10-diazacyclododecane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The phenylethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.

    Substitution: Halogenation reagents such as bromine or chlorine can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

4,10-Bis(2-phenylethyl)-1,7-dioxa-4,10-diazacyclododecane has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and catalysis.

    Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in the treatment of certain cancers.

    Industry: It is used in the synthesis of advanced materials and as a stabilizer in various industrial processes.

Mechanism of Action

The mechanism of action of 4,10-Bis(2-phenylethyl)-1,7-dioxa-4,10-diazacyclododecane involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, leading to various biochemical effects. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound can modulate enzyme activity and influence cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Tetraazacyclododecane: Another member of the cyclododecane family, characterized by four nitrogen atoms in the ring.

    Diazacyclooctane: A smaller ring structure with two nitrogen atoms.

    Phenylethylamine: A simpler compound with a similar phenylethyl group but lacking the cyclododecane ring.

Uniqueness

4,10-Bis(2-phenylethyl)-1,7-dioxa-4,10-diazacyclododecane is unique due to its combination of a large ring structure with both nitrogen and oxygen atoms and the presence of phenylethyl groups. This unique structure gives it distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

139495-33-3

Molecular Formula

C24H34N2O2

Molecular Weight

382.5 g/mol

IUPAC Name

4,10-bis(2-phenylethyl)-1,7-dioxa-4,10-diazacyclododecane

InChI

InChI=1S/C24H34N2O2/c1-3-7-23(8-4-1)11-13-25-15-19-27-21-17-26(18-22-28-20-16-25)14-12-24-9-5-2-6-10-24/h1-10H,11-22H2

InChI Key

GKHQKUUTOFPUSY-UHFFFAOYSA-N

Canonical SMILES

C1COCCN(CCOCCN1CCC2=CC=CC=C2)CCC3=CC=CC=C3

Origin of Product

United States

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